molecular formula C14H14BrNO3 B1410247 Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate CAS No. 1346576-36-0

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate

Cat. No.: B1410247
CAS No.: 1346576-36-0
M. Wt: 324.17 g/mol
InChI Key: XDHHGQNZJZJQRP-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate presents unique challenges due to the presence of multiple functional groups and the associated conformational flexibility. While specific crystallographic data for this exact compound are limited in the current literature, related brominated indole structures provide valuable insights into the expected structural parameters. The compound exists as a solid at room temperature, classified as a combustible solid according to its storage requirements.

Analysis of structurally related compounds reveals important trends in brominated indole crystallography. For instance, studies of 7-bromo-1H-indole-3-carbaldehyde demonstrate that the presence of the bromo substituent at the 7-position significantly influences the molecular packing and intermolecular interactions. The incorporation of the isopropyl group at the nitrogen position and the formyl group at the 3-position would be expected to introduce additional steric considerations that affect crystal packing arrangements.

The molecular geometry of this compound would likely exhibit characteristic features of substituted indoles, including planarity of the indole ring system with potential deviation due to steric interactions between the 7-bromo substituent and the adjacent carboxylate functionality. The isopropyl group would be expected to adopt a conformation that minimizes steric hindrance with the indole system while maximizing favorable van der Waals interactions.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

The spectroscopic characterization of this compound provides crucial information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy would be expected to reveal distinctive patterns characteristic of the substituted indole framework combined with the unique substitution pattern.

Proton nuclear magnetic resonance spectroscopy would show characteristic signals for the formyl proton, typically appearing as a singlet in the 9-10 parts per million region, reflecting the electron-withdrawing nature of the carbonyl group. The isopropyl substituent would generate a characteristic pattern with the methine proton appearing as a septet and the methyl groups as doublets. The aromatic protons of the indole ring would appear in the 7-8 parts per million region with coupling patterns influenced by the bromo substituent.

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework, with the carbonyl carbons appearing in characteristic downfield regions. The formyl carbon would typically appear around 190-200 parts per million, while the carboxylate carbonyl would appear around 160-170 parts per million. The aromatic carbons would show the expected pattern for a substituted indole system.

Mass spectrometry analysis would confirm the molecular weight of 324.17 and provide fragmentation patterns characteristic of brominated indole derivatives. The presence of bromine would result in characteristic isotope patterns with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Computational Modeling of Electronic Structure and Reactivity

Computational modeling approaches provide valuable insights into the electronic structure and reactivity patterns of this compound. Density functional theory calculations would reveal the electronic distribution and frontier molecular orbital characteristics that govern the compound's reactivity.

The presence of multiple electron-withdrawing groups, including the bromo substituent, formyl group, and carboxylate moiety, significantly influences the electronic properties of the indole system. These substituents would be expected to lower the electron density of the aromatic system, making it less nucleophilic and more susceptible to nucleophilic attack at appropriate positions.

Molecular orbital calculations would provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding potential reaction pathways. The bromo substituent at the 7-position would contribute to the molecular orbital characteristics through both inductive and mesomeric effects.

Computational analysis of related brominated indole derivatives has demonstrated the importance of halogen bonding interactions and their influence on molecular recognition and crystal packing. Similar effects would be expected for this compound, where the bromo substituent could participate in halogen bonding with appropriate acceptor sites.

Comparative Analysis with Related Brominated Indole Derivatives

The comparative analysis of this compound with structurally related brominated indole derivatives reveals important structure-activity relationships and provides context for understanding its unique properties.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C14H14O3N1Br 324.17 7-Bromo, 3-formyl, 1-isopropyl, 4-carboxylate
Methyl 7-bromo-1H-indole-3-carboxylate C10H8BrNO2 254.08 7-Bromo, 3-carboxylate
Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate C12H10BrNO3 296.00 7-Bromo, 3-formyl, 2-carboxylate
7-Bromo-1H-indole-3-carbaldehyde C9H6BrNO 224.06 7-Bromo, 3-formyl

Methyl 7-bromo-1H-indole-3-carboxylate serves as a simplified analog lacking the formyl and isopropyl substituents. This compound exhibits a molecular weight of 254.08 and demonstrates the basic structural framework without the additional complexity introduced by the formyl group at position 3 and the isopropyl substituent at nitrogen. The comparison highlights how the additional substituents in the target compound contribute to increased molecular complexity and potential for diverse reactivity patterns.

Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate represents a positional isomer with the carboxylate group at position 2 rather than position 4. This structural variation provides insights into the effects of substitution pattern on molecular properties. The molecular weight of 296.00 reflects the presence of an ethyl rather than methyl ester group, while the 2-carboxylate positioning would significantly alter the electronic distribution and reactivity compared to the 4-carboxylate arrangement in the target compound.

7-Bromo-1H-indole-3-carbaldehyde represents the core structural framework with only the bromo and formyl substituents. This simpler derivative allows for direct assessment of the contributions made by the carboxylate and isopropyl groups in the target compound. The molecular weight difference highlights the substantial structural complexity added by the additional substituents.

The synthetic accessibility and reactivity patterns of these related compounds provide valuable insights for understanding potential synthetic routes and chemical transformations of this compound. Studies of indole-2-carboxylic acid derivatives have demonstrated the importance of substitution patterns for biological activity and chemical reactivity. The unique combination of substituents in the target compound suggests potential for distinctive reactivity profiles and applications in synthetic chemistry.

The analysis of related brominated indole derivatives also reveals important trends in molecular properties and reactivity. Compounds containing the 7-bromo substitution pattern consistently demonstrate altered electronic properties compared to unsubstituted indoles, with implications for both chemical reactivity and potential biological activity. The presence of multiple functional groups in this compound creates opportunities for selective functionalization and complex synthetic transformations that would not be possible with simpler derivatives.

Properties

IUPAC Name

methyl 7-bromo-3-formyl-1-propan-2-ylindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)12-10(14(18)19-3)4-5-11(15)13(12)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHHGQNZJZJQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CC(=C21)Br)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Bromination and Functionalization of Indole Derivatives

Method Overview:

  • Starting from methyl indole derivatives, selective bromination at the 7-position is achieved using electrophilic bromination reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • The brominated intermediate is then subjected to formylation at the 3-position, typically through formylation reactions like Vilsmeier-Haack or formyl chloride addition, to introduce the formyl group.
  • The methyl ester functionality at the 4-position is often retained or introduced during the initial synthesis or via esterification of the carboxylic acid intermediate.

Research Findings:

  • A patent describes the bromination of methyl indole derivatives with bromine in chloroform at low temperatures (~0°C to 5°C), yielding 7-bromo-derivatives with high regioselectivity and purity (see).
  • The formylation step is conducted using reagents like POCl₃ or DMF-based Vilsmeier reagents, which selectively introduce the aldehyde at the 3-position.

Data Table 1: Bromination and Formylation Conditions

Step Reagents Solvent Temperature Yield Notes
Bromination Bromine or NBS Chloroform 0°C to 5°C ~60% Selective at 7-position, minimal isomer formation
Formylation POCl₃ or DMF - Reflux ~70% Regioselective at 3-position

Synthesis via Multi-step Pathways Involving Intermediate Heterocycles

Method Overview:

  • A multi-step route involves initial synthesis of a heterocyclic precursor such as a tetrahydro-β-carboline or isoquinoline derivative.
  • These intermediates are brominated at the 7-position using controlled bromination with elemental bromine or N-bromosuccinimide.
  • Subsequent oxidation, formylation, and esterification steps convert these intermediates into the target compound.

Research Findings:

  • A patent (EP3305769B1) details a 9-step synthesis starting from 5-bromophthalide, involving Ullman coupling, opening of lactone rings, and subsequent functionalization to yield methyl 7-phenoxy-4-hydroxy-1-chloroquinoline derivatives, which can be adapted to indole synthesis pathways (see).
  • The process emphasizes regioselectivity and purification techniques, including crystallization and chromatography, to isolate high-purity intermediates.

Data Table 2: Multi-step Synthesis Strategy

Step Reagents Conditions Yield Notes
Ullman coupling 5-bromophthalide + phenoxy derivative Heat 50-60% Forms key intermediate for heterocycle construction
Ring opening Acidic or basic hydrolysis Reflux 70% Opens lactone to acid chloride
Esterification Methanol + acid chloride Reflux 80% Forms methyl ester at desired position

Alternative Approaches: Cross-Coupling and Metal-Catalyzed Reactions

Method Overview:

  • Cross-coupling reactions such as Suzuki or Stille coupling are employed to introduce the bromine at the 7-position, followed by functionalization at the 3-position.
  • Palladium catalysts facilitate the coupling between indole derivatives and boronic acids or organostannanes bearing formyl groups.

Research Findings:

  • Literature indicates that palladium-catalyzed cross-coupling reactions are effective for regioselective substitution on indole cores, especially when combined with directing groups or protecting groups.
  • These methods allow for high yields and functional group tolerance, essential for complex molecules like methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate.

Data Table 3: Cross-Coupling Conditions

Step Reagents Catalyst Solvent Temperature Yield Notes
Coupling Boronic acid derivatives Pd(PPh₃)₄ Toluene or DMF Reflux 65-80% High regioselectivity

Notes on Optimization and Purification

  • Reaction Control: Precise temperature control during bromination prevents over-bromination or formation of isomers.
  • Purification Techniques: Crystallization, chromatography, and recrystallization are essential to isolate pure compounds, especially to avoid isomeric impurities.
  • Yield Improvements: Use of protecting groups and optimized reaction times can enhance overall yields and selectivity.

Chemical Reactions Analysis

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through modulation of receptor activity and enzyme inhibition.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Diversity

The compound’s unique substituent arrangement distinguishes it from analogs. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate 7-Br, 3-CHO, 1-isopropyl, 4-COOCH3 ~322.9 (calculated) Potential drug intermediate
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole 5-Br, 3-triazole-ethyl chain 427.08 (FAB-HRMS) Antioxidant (ischemia treatment)
tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate 1-tert-butyl, 3-methyl, 2-amide Not reported Structural complexity for NMR studies

Key Observations :

  • Bromo Substitution : Bromine at position 7 (target compound) vs. position 5 ( compound) may influence electronic properties and binding interactions in biological systems.
  • Ester vs. Carbamate Groups : The methyl ester (target) offers hydrolytic stability compared to tert-butyl carbamates (), which are bulkier and may affect solubility .
  • Formyl Reactivity : The 3-formyl group in the target compound enables condensation reactions, contrasting with the triazole group in ’s compound, which is synthesized via CuI-catalyzed azide-alkyne cycloaddition .

Physicochemical Properties

Limited data on the target compound’s properties exist, but inferences can be drawn from methyl esters () and brominated indoles:

  • Methyl Esters : Generally exhibit moderate polarity and lower boiling points compared to bulkier esters (e.g., tert-butyl in ) .

Biological Activity

Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate is a compound belonging to the indole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole Ring : A bicyclic structure that is significant in many biological systems.
  • Bromine Substitution : The presence of a bromine atom at the 7-position enhances the reactivity and biological activity.
  • Formyl Group : Located at the 3-position, this group can participate in various chemical reactions.
  • Isopropyl Group : Contributes to the compound's lipophilicity, potentially influencing its pharmacokinetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)MBC (μg/mL)Comments
Staphylococcus aureus0.220.25Significant activity noted
Escherichia coli0.500.75Moderate activity
Pseudomonas aeruginosa0.400.60Effective against biofilm formation

These results indicate that this compound exhibits strong antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

The compound has also shown promise in anticancer research. Its mechanism of action appears to involve the inhibition of specific cellular pathways associated with tumor growth.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)15.5Induction of apoptosis
MCF7 (breast cancer)20.3Cell cycle arrest
A549 (lung cancer)18.9Inhibition of proliferation

The data suggest that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers conducted a series of assays to evaluate the antimicrobial properties against multi-drug resistant strains.
    • Results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics.
  • Evaluation of Cytotoxic Effects :
    • A study assessed the cytotoxic effects on normal human cells versus cancer cell lines.
    • Findings revealed selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a favorable therapeutic index.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary research indicates that it may interact with specific enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., formyl proton at δ ~10 ppm, isopropyl splitting patterns) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX refinement (e.g., SHELXL-2018) is used for high-resolution structures, with R-factors <0.05 indicating reliable models .
  • HPLC-MS : Verifies purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 326.0) .

How do substituent positions (e.g., 7-bromo, 3-formyl) influence reactivity and biological activity?

Q. Advanced

  • Electronic Effects : The 7-bromo group deactivates the indole ring, directing electrophiles to the 4- and 6-positions. The 3-formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., hydrazine condensations for hydrazone derivatives) .
  • Biological Implications : Bromine increases lipophilicity (logP ~2.5), enhancing membrane permeability, while the formyl group enables Schiff base formation with biological amines (e.g., lysine residues in enzymes) . Comparative studies with analogs lacking the isopropyl group show reduced target affinity (IC₅₀ differences >10 µM), highlighting steric and hydrophobic contributions .

How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?

Q. Advanced

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin laws, with BASF parameters refined to <0.2 indicating minor twinning .
  • Disordered Solvents/Moieties : Apply PART and ISOR restraints to stabilize anisotropic displacement parameters. For severe disorder, omit solvent molecules and refine using SQUEEZE in PLATON .
  • Validation Tools : Cross-check with RIGU, ADDSYM, and CCDC Mercury’s symmetry checks to avoid overfitting .

What strategies mitigate low yields in formylation reactions under Vilsmeier-Haack conditions?

Q. Advanced

  • Catalyst Optimization : Use DMF as both solvent and formylating agent; POCl₃ must be freshly distilled to avoid hydrolysis .
  • Temperature Control : Maintain reflux at 85°C ±2°C to balance reaction rate and side-product formation.
  • Workup : Quench with ice-water slowly to precipitate the formyl intermediate, then extract with dichloromethane to isolate the product before esterification .

How can structure-activity relationship (SAR) studies be designed for indole-based derivatives?

Q. Advanced

  • Scaffold Modifications : Synthesize analogs varying substituents (e.g., 7-Cl vs. 7-Br, 3-CN vs. 3-CHO) to map electronic and steric effects .
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinities .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate substituent Hammett σ values with activity trends .

How to address solubility challenges in biological assays for this compound?

Q. Basic

  • Solvent Systems : Use DMSO stocks (<1% v/v) diluted in PBS or cell media. For aggregation-prone batches, add 0.01% Tween-80 .
  • Prodrug Approaches : Synthesize phosphate esters at the carboxylate group to enhance aqueous solubility, which are cleaved in vivo by phosphatases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate
Reactant of Route 2
Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.